molecular formula C7H7FN2O3 B13058843 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

Cat. No.: B13058843
M. Wt: 186.14 g/mol
InChI Key: QLUNFLSPZNDUIH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid (CAS 1566498-82-5) is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This compound features a acetic acid backbone fluorinated at the alpha-carbon and linked to a methoxypyrazine ring, a scaffold recognized for its utility in designing bioactive molecules . This chemical serves as a key synthetic intermediate for the development of Gamma-Secretase Modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease research . Scientific studies on analogous methoxypyridine and methoxypyrazine derivatives have demonstrated that such compounds can effectively modulate the gamma-secretase enzyme, reducing the production of the amyloidogenic Aβ42 peptide without inhibiting the overall proteolytic activity of the enzyme, thereby presenting a potentially safer profile than classical gamma-secretase inhibitors . Beyond neuroscience, pyridine- and pyrazine-acetic acid derivatives are frequently explored as inhibitors for various biological targets, suggesting broad applicability in developing novel therapeutics for conditions such as viral infections and inflammation . With a molecular formula of C 7 H 6 F 2 N 2 O 3 and a molecular weight of 204.13 g/mol, this compound is characterized by its high purity and is shipped with cold-chain transportation to ensure stability . It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-2-(3-methoxypyrazin-2-yl)acetic acid

InChI

InChI=1S/C7H7FN2O3/c1-13-6-5(4(8)7(11)12)9-2-3-10-6/h2-4H,1H3,(H,11,12)

InChI Key

QLUNFLSPZNDUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Fluorination via Halogen Exchange or Direct Fluorination

  • Halogen exchange reactions, such as bromine/fluorine exchange using silver tetrafluoroborate, have been applied to pyrazine derivatives to introduce fluorine atoms selectively, although yield and reagent cost can be limiting factors.

  • Direct fluorination using electrophilic fluorinating agents like Selectfluor® or N-fluoro reagents has been employed for similar pyrazine derivatives. For example, fluorination of 3-hydroxy-pyrazine-2-carboxamide derivatives using Selectfluor® at elevated temperatures (50–100 °C) for several hours results in fluorinated products.

Synthesis of Fluoroacetophenone Intermediates

  • The preparation of fluoroacetophenone derivatives as coupling partners is achieved by nucleophilic substitution of acetophenone derivatives with fluorinating agents or by bromination followed by fluorine substitution.

  • For instance, fluoroacetophenone intermediates can be synthesized by bromination of methoxyphenylethanone followed by fluorination, yielding bromoacetophenone precursors that can be further converted to the target compound.

Coupling Strategies and Final Assembly

The coupling of the fluorinated acetic acid side chain with the methoxypyrazine ring is commonly achieved through nucleophilic substitution or palladium-mediated coupling reactions:

  • Palladium-catalyzed Heck coupling reactions between bromopyridine derivatives and vinyl ethers, followed by acidic hydrolysis, provide intermediates that can be further brominated and fluorinated to yield the desired coupling partners.

  • Subsequent nucleophilic substitution of chloropropanone by pyrazine-derived amides or formamides, followed by cyclization with ammonium acetate, enables the formation of the acetic acid side chain attached to the pyrazine ring.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation of 3-hydroxy-pyrazine-2-carboxamide TFA/H2SO4, room temp, monitored by TLC ~85 Purification by flash chromatography
Bromination of methoxyphenylethanone Acid catalysis, bromine source High Provides bromoacetophenone intermediates
Fluorination of bromoacetophenone Silver tetrafluoroborate or Selectfluor®, 50-100 °C Moderate Fluorine substitution on aromatic side chain
Palladium-catalyzed Heck coupling Pd catalyst, n-butylvinylether, acidic hydrolysis Good Coupling of pyrazine and acetophenone fragments
Cyclization to form acetic acid side chain Ammonium acetate, reflux Good Final ring closure and side chain formation

Summary of Key Research Findings

  • The preparation of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid relies on convergent synthesis strategies combining methoxypyrazine intermediates with fluorinated acetophenone or acetic acid derivatives.

  • Electrophilic fluorination agents such as Selectfluor® enable direct fluorination of pyrazine derivatives under mild to moderate heating conditions, offering a practical approach to introduce fluorine atoms.

  • Palladium-catalyzed coupling reactions facilitate the assembly of complex fluorinated heterocyclic compounds with good yields and scalability.

  • Alternative halogen exchange methods using silver salts provide another route but may be limited by reagent cost and yield.

  • The use of acid catalysis, controlled temperature regimes, and stepwise purification ensures high purity and yield of the final fluorinated acetic acid compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential modulator of various biological pathways. Its structure suggests that it may interact with specific receptors, including:

  • Metabotropic Glutamate Receptors : Studies have indicated that compounds similar to 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders .
  • Muscarinic Acetylcholine Receptors : Research has shown that related compounds exhibit agonistic activity at muscarinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions .

Synthetic Applications

The synthesis of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid can be optimized for the development of analogs with enhanced pharmacological properties. The methodology often involves:

  • Fluorination Techniques : Employing various fluorination methods to introduce the fluorine atom effectively.
  • Pyrazine Derivatives : Modifying the pyrazine ring to improve binding affinity and selectivity towards target proteins.

Case Study 1: Metabotropic Glutamate Receptor Modulation

In a study focusing on similar compounds, researchers identified that certain analogs exhibited significant positive modulation of mGluR2, leading to improved synaptic plasticity in animal models. This suggests that compounds like 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid could serve as lead compounds in developing treatments for conditions such as schizophrenia and depression .

Case Study 2: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis was conducted on related compounds, revealing that specific substitutions on the pyrazine ring significantly affected receptor selectivity and potency. This information is crucial for guiding future modifications of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid to enhance its therapeutic profile .

Data Table: Summary of Key Findings

Application AreaDescriptionReferences
Pharmacological ModulationPotential positive allosteric modulator for mGluR2
Agonistic ActivityExhibits agonistic properties at muscarinic acetylcholine receptors
Synthesis OptimizationMethods for effective fluorination and ring modification
Structure-Activity RelationshipsInsights into modifications enhancing receptor affinity

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This property makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • 2-Fluoro-2-(4-Nitrophenyl)Acetic Acid (26) :
    This analog, synthesized using similar fluorination reagents (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)), exhibits instability during column chromatography, decomposing before isolation. The electron-withdrawing nitro group likely exacerbates this instability compared to the electron-donating methoxy group in the target compound .
  • NMR data (¹⁹F: δ -62.5 ppm) indicate distinct electronic environments compared to the pyrazine derivative .

Heterocyclic vs. Aromatic Substituents

  • Fluoro[4-(Trifluoromethyl)Phenyl]Acetic Acid :
    Replacing the pyrazine ring with a phenyl group eliminates heterocyclic nitrogen interactions, which may reduce binding affinity in biological targets. The trifluoromethyl group further enhances hydrophobicity .
  • 2-Fluoro-2-(5-Fluoropyridin-3-yl)Acetic Acid :
    Substituting pyrazine with pyridine alters hydrogen-bonding capabilities. Pyridine’s single nitrogen atom may result in weaker intermolecular interactions compared to pyrazine’s two nitrogen atoms .

Structural and Physicochemical Properties

Compound Molecular Formula Key Substituents Stability Notes
Target Compound C₇H₆FN₃O₃ 3-Methoxypyrazine Likely stable (no decomposition reported)
2-Fluoro-2-(4-Nitrophenyl)Acetic Acid C₈H₅FNO₄ 4-Nitrophenyl Decomposes during chromatography
2-Fluoro-2-(4-Iodophenyl)Acetic Acid C₈H₅FIO₂ 4-Iodophenyl Isolated as stable solid
Fluoro(4-Fluoro-3-Methoxyphenyl)Acetic Acid C₉H₇F₂O₃ 4-Fluoro-3-Methoxyphenyl Structural similarity to target

Biological Activity

2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid is a fluorinated organic compound featuring a pyrazine ring and a methoxy group. Its molecular formula is C_8H_8FNO_2, with a molecular weight of approximately 204.13 g/mol. This compound has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies indicate that 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. Preliminary research suggests that it may modulate the activity of enzymes critical for various physiological processes, potentially offering therapeutic benefits for conditions such as inflammation and cancer.

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good efficacy. The following table summarizes the MIC values for various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could be further investigated for its potential as an antimicrobial agent in clinical settings .

The mechanism by which 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exerts its biological effects involves interaction with specific molecular targets, primarily enzymes and receptors. It is hypothesized that the compound acts as a ligand, binding to these targets and modulating their activity, thereby influencing various biological pathways .

Case Studies

  • Inhibition of Enzymatic Activity : A study focusing on the inhibition of p38 MAP kinase demonstrated that compounds structurally similar to 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid exhibited enhanced inhibitory effects compared to their parent compounds, highlighting the potential for this compound in anti-inflammatory therapies .
  • Antimicrobial Efficacy : In a comparative study of various alkaloids, 2-Fluoro-2-(3-methoxypyrazin-2-yl)acetic acid showed promising results against multiple bacterial strains, with ongoing research aimed at elucidating its full antimicrobial spectrum and mechanisms .

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